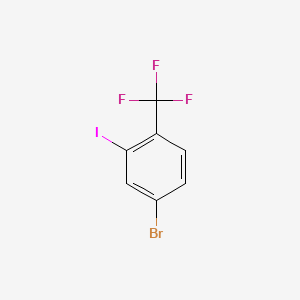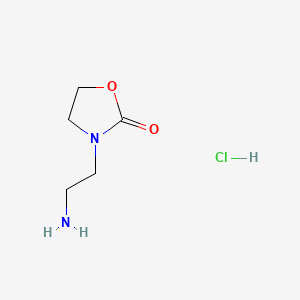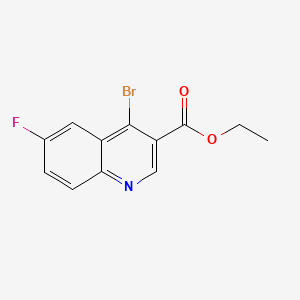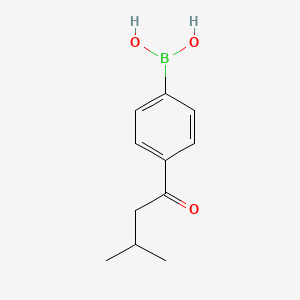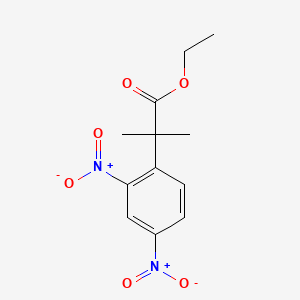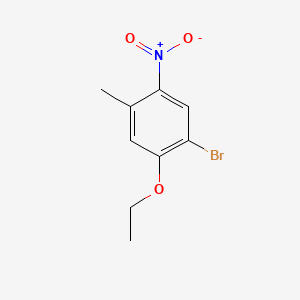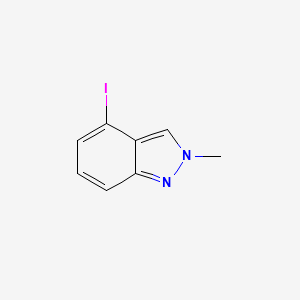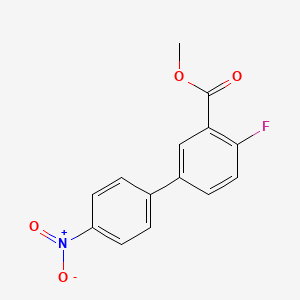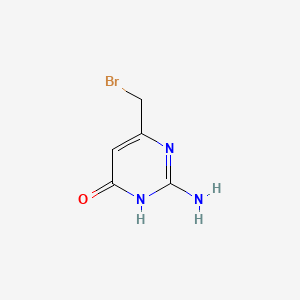
2-(3-Bromo-4-chlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Bromo-4-chlorophenyl)acetic acid” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom and a chlorine atom .
Synthesis Analysis
The synthesis of “2-(3-Bromo-4-chlorophenyl)acetic acid” involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The presence of this nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular formula of “2-(3-Bromo-4-chlorophenyl)acetic acid” is C8H6BrClO2 . The molecular weight is 249.49 g/mol . The SMILES string is OC(=O)C(Br)c1ccccc1Cl .Chemical Reactions Analysis
The chemical reactions of “2-(3-Bromo-4-chlorophenyl)acetic acid” involve the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical And Chemical Properties Analysis
“2-(3-Bromo-4-chlorophenyl)acetic acid” is a solid compound . The melting point is 107-112 °C . The InChI key is XHAPROULWZYBGA-UHFFFAOYSA-N .科学的研究の応用
Synthesis Processes and Chemical Reactions
- The synthesis of enantiomerically pure diarylethanes involves a key step using 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid, demonstrating its utility in producing optically pure enantiomers (Zhang et al., 2014).
- A study on the synthesis of 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters highlighted the role of similar compounds in producing anti-inflammatory and analgesic agents (Attimarad & Bagavant, 1999).
- Research on the synthesis of quinoxaline derivatives incorporating aromatic halogen nucleus indicates the use of related compounds in anticancer, antitubercular, and antimicrobial activities (Popat et al., 2004).
Environmental and Analytical Applications
- A study on the purification of water using titanium dioxide suspensions illuminated with near UV light, which involved compounds like 4-chlorophenol, underlines the potential environmental application of related halogenated phenyl compounds (Matthews, 1990).
- The electrocatalytic hydrodechlorination of 4-chlorobiphenyl using palladized nickel foam cathode in aqueous solutions, where similar halogenated compounds were investigated, suggests a method for environmental remediation (Yang, Yu & Shuai, 2007).
Material Science and Organic Chemistry
- The development of novel compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives, as seen in a study, demonstrates the importance of similar compounds in material science and organic chemistry (Nazeer et al., 2020).
- Research on the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, which included structural confirmation through X-ray crystallography and NMR methods, underlines the importance of related compounds in studying organic molecular structures (Haasbroek et al., 1998).
Safety and Hazards
将来の方向性
The future directions of “2-(3-Bromo-4-chlorophenyl)acetic acid” could involve further exploration of its pharmacological properties. Pyrazole derivatives, which are similar compounds, have been studied for their diverse therapeutic activities . Therefore, “2-(3-Bromo-4-chlorophenyl)acetic acid” could potentially be studied for similar applications.
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(3-Bromo-4-chlorophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a wide range of effects.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, suggesting that 2-(3-bromo-4-chlorophenyl)acetic acid may also have broad effects on cellular biochemistry .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
Given the broad range of activities exhibited by similar compounds , it is likely that 2-(3-Bromo-4-chlorophenyl)acetic acid has diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental variations.
特性
IUPAC Name |
2-(3-bromo-4-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOHUCYEOZTHFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855780 |
Source


|
| Record name | (3-Bromo-4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90004-80-1 |
Source


|
| Record name | (3-Bromo-4-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)
